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Compound of Interest

Compound Name: GS 283

Cat. No.: B607735 Get Quote

For Researchers, Scientists, and Drug Development Professionals

GS 283, chemically identified as 1-(4'-methoxybenzyl)-6,7-dihydroxy-1,2,3,4-

tetrahydroisoquinoline, is a compound recognized for its multifaceted pharmacological

activities. This technical guide provides a comprehensive overview of its chemical structure,

and known properties, and outlines experimental methodologies relevant to its study.

Chemical Structure and Properties
GS 283 is a tetrahydroisoquinoline derivative with the molecular formula C₁₇H₁₇NO₃. Its

structure features a dihydroxy-substituted tetrahydroisoquinoline core linked to a

methoxybenzyl group at the 1-position.

Physicochemical Properties

A comprehensive search of available literature did not yield specific quantitative data for the

melting point, boiling point, solubility, and pKa of GS 283. The molecular weight can be

calculated from its molecular formula.
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Property Value

Molecular Formula C₁₇H₁₇NO₃[1]

Molecular Weight 283.32 g/mol

CAS Number 149440-36-8[1]

SMILES
C(C=1C=2C(=CC(O)=C(O)C2)CCN1)C3=CC=C

(OC)C=C3[1]

Pharmacological Properties
GS 283 exhibits a distinct pharmacological profile, acting as a calcium channel antagonist, as

well as a weak antagonist at histamine H₁ and muscarinic receptors.[1]

Pharmacological Data

Target Activity pK₋B Value Organism/Tissue

Calcium Channels Antagonist -

Guinea pig and rat

tracheal smooth

muscle

Histamine H₁

Receptor
Weak Antagonist 5.60 - 6.12

Guinea pig and rat

trachealis

Muscarinic Receptors Weak Antagonist 5.17 - 5.83
Guinea pig and rat

trachealis

Note: pK₋B values are presented as a range as reported in the cited literature.

A thorough review of existing scientific literature did not reveal any publicly available data on

the IC₅₀, Kᵢ, LD₅₀, bioavailability, or half-life of GS 283.

Signaling Pathways and Experimental Workflows
The primary mechanism of action of GS 283 as a calcium channel antagonist involves the

inhibition of calcium influx into smooth muscle cells, leading to relaxation. Its antagonist
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activities at histamine H₁ and muscarinic receptors suggest interference with G-protein coupled

receptor (GPCR) signaling pathways.
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Figure 1: General experimental workflow for the synthesis and pharmacological evaluation of

GS 283.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b607735?utm_src=pdf-body-img
https://www.benchchem.com/product/b607735?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607735?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Calcium Channel Blockade Histamine H1 Receptor Antagonism Muscarinic Receptor Antagonism

GS 283

L-type Ca²⁺ Channel

inhibits

Ca²⁺ Influx ↓

Smooth Muscle
Contraction ↓

GS 283

H₁ Receptor

blocks

Histamine

Gq/PLC Pathway

IP₃ & DAG ↑

Ca²⁺ Release ↑

Smooth Muscle
Contraction

GS 283

Muscarinic Receptor

blocks

Acetylcholine

Gq/PLC Pathway

IP₃ & DAG ↑

Ca²⁺ Release ↑

Smooth Muscle
Contraction

Click to download full resolution via product page

Figure 2: Proposed signaling pathways for the pharmacological actions of GS 283.

Experimental Protocols
Detailed experimental protocols for the synthesis and specific pharmacological assays of GS
283 are not readily available in the public domain. However, based on standard methodologies

for similar compounds, the following outlines the likely experimental approaches.
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1. Synthesis of 1-(4'-methoxybenzyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline (GS 283)

A plausible synthetic route would involve a Bischler-Napieralski reaction followed by reduction.

Step 1: Amide Formation: Reaction of 3,4-dihydroxyphenethylamine with 4-

methoxyphenylacetyl chloride to form the corresponding amide.

Step 2: Cyclization (Bischler-Napieralski): The amide is treated with a dehydrating agent

such as phosphorus oxychloride (POCl₃) to induce cyclization and form a 3,4-

dihydroisoquinoline intermediate.

Step 3: Reduction: The intermediate is then reduced, for example, with sodium borohydride

(NaBH₄), to yield the final tetrahydroisoquinoline product, GS 283.

Purification: The crude product would likely be purified using column chromatography or

recrystallization.

2. Calcium Channel Antagonist Assay (Isolated Tracheal Smooth Muscle)

This assay assesses the ability of GS 283 to inhibit smooth muscle contraction induced by a

depolarizing stimulus.

Tissue Preparation: Tracheal rings are isolated from guinea pigs or rats and mounted in an

organ bath containing a physiological salt solution, maintained at 37°C and aerated with

carbogen (95% O₂ / 5% CO₂).

Contraction Induction: The tracheal rings are contracted by adding a high concentration of

potassium chloride (KCl) to the bath, which induces membrane depolarization and opens

voltage-gated calcium channels.

Drug Application: Once a stable contraction is achieved, cumulative concentrations of GS
283 are added to the bath.

Data Analysis: The relaxation of the tracheal muscle is measured as a percentage of the

maximal KCl-induced contraction. The concentration of GS 283 that produces 50% of the

maximal relaxation (IC₅₀) can be calculated.
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3. Histamine H₁ and Muscarinic Receptor Binding Assays

These assays determine the affinity of GS 283 for these receptors.

Membrane Preparation: Cell membranes expressing the target receptor (histamine H₁ or

muscarinic) are prepared from cultured cells or animal tissues.

Binding Reaction: The membranes are incubated with a radiolabeled ligand specific for the

receptor (e.g., [³H]-pyrilamine for H₁ receptors or [³H]-QNB for muscarinic receptors) in the

presence of varying concentrations of GS 283.

Separation and Counting: The reaction is terminated by rapid filtration to separate the bound

from the free radioligand. The radioactivity retained on the filter, representing the bound

ligand, is measured using a scintillation counter.

Data Analysis: The concentration of GS 283 that inhibits 50% of the specific binding of the

radioligand (IC₅₀) is determined. The Kᵢ value can then be calculated using the Cheng-

Prusoff equation. The pK₋B values are derived from the negative logarithm of the

antagonist's dissociation constant.

This technical guide summarizes the currently available information on the chemical structure

and pharmacological properties of GS 283. Further research is required to fully elucidate its

physicochemical characteristics, detailed pharmacological profile, and the specific signaling

pathways it modulates. The provided experimental outlines offer a foundation for researchers to

design and conduct further investigations into this interesting compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. pubs.acs.org [pubs.acs.org]

To cite this document: BenchChem. [GS 283: A Technical Overview of its Chemical Structure
and Pharmacological Properties]. BenchChem, [2025]. [Online PDF]. Available at:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b607735?utm_src=pdf-body
https://www.benchchem.com/product/b607735?utm_src=pdf-body
https://www.benchchem.com/product/b607735?utm_src=pdf-body
https://www.benchchem.com/product/b607735?utm_src=pdf-body
https://www.benchchem.com/product/b607735?utm_src=pdf-custom-synthesis
https://pubs.acs.org/doi/10.1021/ja01125a051
https://www.benchchem.com/product/b607735#gs-283-chemical-structure-and-properties
https://www.benchchem.com/product/b607735#gs-283-chemical-structure-and-properties
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607735?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[https://www.benchchem.com/product/b607735#gs-283-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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